2-Hexyne-1,4-diol
Description
2-Hexyne-1,4-diol (C₆H₁₀O₂) is a diol compound characterized by a six-carbon alkyne backbone with hydroxyl groups at positions 1 and 4. Alkyne-containing diols like 2-Butyne-1,4-diol are known for their versatile applications in organic synthesis, polymer chemistry, and industrial processes due to their triple bond reactivity and hydrogen-bonding capabilities .
Properties
CAS No. |
14092-35-4 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
hex-2-yne-1,4-diol |
InChI |
InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h6-8H,2,5H2,1H3 |
InChI Key |
SBFXIKAUMNVVCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexyne-1,4-diol can be synthesized through various methods. One common approach involves the hydroxylation of 2-hexyne using osmium tetroxide (OsO4) as a catalyst. This reaction typically occurs in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) and results in the formation of the diol with high regioselectivity and stereoselectivity .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include the use of strong bases and specific catalysts to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Hexyne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of alkanes or alkenes.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) are commonly used for hydroxylation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Acidic or basic conditions can facilitate substitution reactions involving the hydroxyl groups.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-Hexyne-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hexyne-1,4-diol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions with biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Butyne-1,4-diol (C₄H₆O₂)
- Structure : HOCH₂-C≡C-CH₂OH.
- Key Properties :
- Molecular Weight: 86.09 g/mol (vs. 114.14 g/mol for 2-Hexyne-1,4-diol).
- Reactivity: The triple bond enables participation in cycloaddition reactions and serves as a precursor for polymers and fine chemicals. For example, it forms inclusion compounds with aromatic solvents via hydrogen bonding, influencing crystal packing .
- Applications: Used in electroplating, corrosion inhibition, and as a crosslinking agent in polyurethane synthesis .
cis-2-Butene-1,4-diol (C₄H₈O₂)
- Structure : HOCH₂-CH=CH-CH₂OH.
- Key Properties :
- Molecular Weight: 88.11 g/mol.
- Reactivity: The double bond allows Z-selective cross metathesis (CM) with ruthenium catalysts, producing allyl alcohols and high-value olefins. Elevated catalyst loadings are required for sterically hindered substrates .
- Applications: Used in stereoselective synthesis of epoxides and macrocyclic compounds .
Butane-1,4-diol (C₄H₁₀O₂)
- Structure : HOCH₂-CH₂-CH₂-CH₂OH.
- Key Properties :
2-Hexylbutane-1,4-diol (C₁₀H₂₂O₂)
- Structure : Branched diol with a hexyl substituent.
- Key Properties :
Data Table: Comparative Analysis of Diols
Key Research Findings
Reactivity in Polymerization :
- 2-Butyne-1,4-diol derivatives form polymers with distinct end-group compositions compared to butane-1,4-diol or cis-2-butene-1,4-diol , as shown in MALDI-TOF mass spectrometry studies .
- The triple bond in 2-Butyne-1,4-diol may enable click chemistry applications, though this remains unexplored for this compound.
Metabolic and Toxicological Profiles :
- Analogous diols like trans-para-2-menthene-1,4-diol are rapidly absorbed, oxidized, and excreted, suggesting similar metabolic pathways for alkyne/alkene diols .
Crystallinity and Hydrogen Bonding :
- Linear diols (e.g., butane-1,4-diol) exhibit stronger hydrogen-bonding networks than branched analogs (e.g., 2-hexylbutane-1,4-diol), impacting material stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
